Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate
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Overview
Description
Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a chemical compound with the molecular formula C26H26NO2P and a molecular weight of 415.47 g/mol . This compound is characterized by the presence of a cyano group, a tert-butyl ester, and a triphenylphosphoranylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One method involves the purification of the residue by triturating from ethyl acetate and petroleum ether (200 mL, 2.5:1) to yield the desired product as a white solid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate involves its interaction with molecular targets and pathways. The cyano group and triphenylphosphoranylidene moiety play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate: This compound itself.
Triphenylphosphine derivatives: Compounds with similar triphenylphosphoranylidene groups.
Cyano-containing esters: Compounds with cyano groups and ester functionalities.
Uniqueness
This compound is unique due to its combination of a cyano group, a tert-butyl ester, and a triphenylphosphoranylidene moiety. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-cyano-2-(triphenyl-λ5-phosphanylidene)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO2P/c1-26(2,3)29-25(28)24(19-20-27)30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYVHWYLJUTSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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